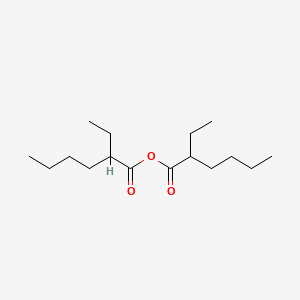

2-Ethylhexanoic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexanoyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-5-9-11-13(7-3)15(17)19-16(18)14(8-4)12-10-6-2/h13-14H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPCUVQDVRZTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60957985 | |

| Record name | 2-Ethylhexanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36765-89-6 | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36765-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexanoic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036765896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexanoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Ethylhexanoic anhydride chemical properties and reactivity

An In-Depth Technical Guide to 2-Ethylhexanoic Anhydride: Properties, Reactivity, and Applications

Introduction

This compound, with the chemical formula C₁₆H₃₀O₃, is a reactive organic compound derived from 2-ethylhexanoic acid.[1][2] It serves as a pivotal reagent in organic synthesis, primarily functioning as a potent acylating agent to introduce the bulky and lipophilic 2-ethylhexanoyl group into various molecules. Its physical state is typically a colorless to pale yellow, viscous liquid.[2] The branched-chain structure imparts high solubility in nonpolar organic solvents, a characteristic that is frequently exploited in industrial and pharmaceutical chemistry.[2][3] This guide provides a comprehensive overview of its chemical properties, core reactivity, synthesis, and key applications for professionals in research and drug development.

Physicochemical and Spectroscopic Data

The distinct properties of this compound are summarized below. Understanding these characteristics is fundamental to its handling, application, and the analysis of its reaction products.

| Property | Value | Reference |

| CAS Number | 36765-89-6 | [1] |

| Molecular Formula | C₁₆H₃₀O₃ | [1][2] |

| Molar Mass | 270.41 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | ~0.991 g/cm³ | [1] |

| Solubility | Soluble in organic solvents; limited solubility in water | [2] |

Spectroscopic Profile (Characteristic of the 2-Ethylhexanoyl Moiety)

While spectra of the anhydride itself are not widely published, analysis of its reaction products will reveal the incorporation of the 2-ethylhexanoyl group. The parent acid, 2-ethylhexanoic acid, provides a reference for the expected spectroscopic signals.

| Spectroscopy | Characteristic Absorptions / Signals | Reference |

| IR Spectroscopy | Anhydride: Two strong C=O stretches (~1810 & 1750 cm⁻¹). Acid: Broad O-H stretch (3500-2500 cm⁻¹), strong C=O stretch (~1710 cm⁻¹). Ester Product: Strong C=O stretch (~1735 cm⁻¹). | [4][5] |

| ¹H NMR | Complex aliphatic signals. Protons on the ethyl and butyl chains typically appear between ~0.8-2.5 ppm. The methine (CH) proton alpha to the carbonyl is a key diagnostic signal. | [6][7] |

| Mass Spec (of Acid) | Molecular Ion (M+) at m/z = 144. Prominent fragments from loss of -OH (M-17) and -COOH (M-45). | [5] |

Synthesis and Industrial Precursors

This compound is prepared from its corresponding carboxylic acid, 2-ethylhexanoic acid (2-EHA). The industrial synthesis of 2-EHA is a well-established multi-step process that begins with the hydroformylation of propylene to produce n-butyraldehyde.[3][8]

-

Aldol Condensation: Two molecules of n-butyraldehyde undergo an aldol condensation to form 2-ethyl-2-hexenal.[3][9]

-

Hydrogenation: The intermediate, 2-ethyl-2-hexenal, is then hydrogenated to yield 2-ethylhexanal.[3][9]

-

Oxidation: Finally, 2-ethylhexanal is oxidized to produce 2-ethylhexanoic acid.[8][9] An efficient and environmentally conscious method for this final step involves the N-hydroxyphthalimide (NHPI) catalyzed oxidation using oxygen.[8][10]

The anhydride is subsequently formed from 2-ethylhexanoic acid, typically through a dehydration reaction, effectively removing one molecule of water from two molecules of the carboxylic acid.

Caption: Synthesis pathway from propylene to this compound.

Core Reactivity: Nucleophilic Acyl Substitution

The reactivity of this compound is dominated by the electrophilic nature of its two carbonyl carbons. It undergoes nucleophilic acyl substitution, a versatile and predictable reaction mechanism. In this process, a nucleophile attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. The intermediate then collapses, expelling a stable 2-ethylhexanoate anion as the leaving group. This leaving group is subsequently protonated by the reaction medium or during workup.

Caption: Core reactions of this compound with common nucleophiles.

Applications in Drug Development and Chemical Synthesis

The unique combination of reactivity and the introduction of a branched, lipophilic moiety makes this compound a valuable tool for scientists.

-

Prodrug Synthesis: It is used to convert polar functional groups (e.g., -OH, -NH₂) on a parent drug molecule into lipophilic esters or amides. This modification can significantly improve the drug's absorption, distribution, metabolism, and excretion (ADME) profile by enhancing its ability to cross cell membranes.

-

Acylating Agent: As a powerful acylating agent, it offers a milder alternative to the more aggressive 2-ethylhexanoyl chloride, often resulting in cleaner reactions with fewer side products. [11]* Condensation Reagent: In some contexts, it can act as a dehydrating agent to promote condensation reactions, sequestering water as it is formed. [2]* Intermediate for Catalysts and Stabilizers: The parent acid, 2-EHA, is widely used to prepare metal salts (metal 2-ethylhexanoates). [3]These lipophilic metal complexes are soluble in nonpolar organic solvents and function as catalysts in polymerization reactions, paint driers, and PVC stabilizers. [3][12][13]

Experimental Protocol: General Procedure for Esterification

This protocol outlines a representative workflow for the acylation of an alcohol using this compound.

Causality: The choice of an anhydrous aprotic solvent prevents premature hydrolysis of the anhydride. A mild base is used to neutralize the carboxylic acid byproduct, driving the reaction to completion. The aqueous workup serves to remove the base and the carboxylate salt, while extraction isolates the desired nonpolar ester.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Addition of Reagents: Add a non-nucleophilic base such as triethylamine or pyridine (1.1 eq.). Cool the solution in an ice bath (0 °C). Add this compound (1.1 eq.) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Caption: Standard experimental workflow for alcohol acylation.

Safety, Handling, and Storage

This compound is a corrosive and hazardous chemical that requires careful handling.

-

Hazards: It causes severe skin burns and serious eye damage. [1][14][15]It is also corrosive to metals. [14]* Handling: Always work in a well-ventilated fume hood. [16]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. [14][17]Avoid breathing vapors or mists. [16][17]Wash hands thoroughly after handling. [16]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [17]Keep away from incompatible materials such as water, strong oxidizing agents, and bases. [17][18]* Spill Response: In case of a spill, collect the leaking liquid in sealable containers and absorb the remainder with an inert material like sand or diatomaceous earth. [18]Do not use combustible absorbents. [18]Dispose of waste according to local regulations. [18]

References

- BASF Product Finder. (n.d.). 2-Ethylhexanoic acid | CAS No.:149-57-5.

- Bisley International. (2022, July 4). What Is 2-Ethylhexanoic Acid Used For.

- Carl ROTH. (n.d.). This compound, 25 g, CAS No. 36765-89-6 | Research Chemicals.

- Carl ROTH. (n.d.). This compound, 10 g, CAS No. 36765-89-6 | Research Chemicals.

- ChemicalBook. (n.d.). 2-Ethylhexanoic acid(149-57-5) 1H NMR spectrum.

- Chemistry LibreTexts. (2019, June 5). 20.18: Reactions of Anhydrides.

- Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides.

- Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.

- Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.

- Chemguide. (n.d.). the reaction of acid anhydrides with water, alcohols and phenol.

- CymitQuimica. (n.d.). CAS 36765-89-6: Hexanoic acid, 2-ethyl-, 1,1′-anhydride.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031230).

- Intratec.us. (n.d.). 2-Ethylhexanoic Acid Production from Butyraldehyde.

- Luminix Health. (n.d.). This compound.

- MDPI. (2023, August 23). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen.

- OXEA. (2025, April 8). 2-Ethylhexanoic acid.

- PubChem. (n.d.). 2-Ethylhexanoic Acid | C8H16O2 | CID 8697.

- ResearchGate. (2023, August 17). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen.

- WHO/ILO. (2021). ICSC 0477 - 2-ETHYLHEXANOIC ACID.

- Wikipedia. (n.d.). 2-Ethylhexanoic acid.

- YouTube (Allery Chemistry). (2016, October 31). Acylation (Acid Anhydride Reactions).

- YouTube (Chemistry university). (2021, May 3). Alcoholysis and Hydrolysis of Acid Anhydrides.

- YouTube (Richard Thornley). (2016, January 17). Ethanoic Anhydride 2. Nucleophilic addition elimination reactions.

Sources

- 1. luminixhealth.com [luminixhealth.com]

- 2. CAS 36765-89-6: Hexanoic acid, 2-ethyl-, 1,1′-anhydride [cymitquimica.com]

- 3. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. hmdb.ca [hmdb.ca]

- 7. 2-Ethylhexanoic acid(149-57-5) 1H NMR spectrum [chemicalbook.com]

- 8. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen [mdpi.com]

- 9. cdn.intratec.us [cdn.intratec.us]

- 10. researchgate.net [researchgate.net]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. products.basf.com [products.basf.com]

- 13. bisleyinternational.com [bisleyinternational.com]

- 14. This compound, 25 g, CAS No. 36765-89-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 15. This compound, 10 g, CAS No. 36765-89-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 16. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. ICSC 0477 - 2-ETHYLHEXANOIC ACID [chemicalsafety.ilo.org]

Navigating the Matrix: A Technical Guide to the Solubility of 2-Ethylhexanoic Anhydride in Common Organic Solvents

Introduction

2-Ethylhexanoic anhydride ((C₈H₁₅O)₂O), a key intermediate in organic synthesis, is prized for its role in producing esters, amides, and as a corrosion inhibitor. Its efficacy in these applications is intrinsically linked to its behavior in solution. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility in various organic solvents is paramount for reaction optimization, purification, and formulation.

This guide provides an in-depth exploration of the solubility characteristics of this compound. Moving beyond simple qualitative statements, we will delve into the theoretical underpinnings of its solubility, offer a predictive framework for its behavior in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This document is designed to empower the researcher with both the foundational knowledge and the practical tools necessary to confidently work with this versatile reagent.

Theoretical Framework: Understanding the "Why" of Solubility

The solubility of one substance in another is governed by the principle of "similia similibus solvuntur" or "like dissolves like".[1] This axiom is a simplified expression of the complex interplay of intermolecular forces between the solute (this compound) and the solvent. The key to predicting solubility lies in comparing the polarity and hydrogen bonding capabilities of the solute and the potential solvent.

This compound is a moderately polar molecule. The presence of two carbonyl groups in the anhydride functional group introduces significant dipole moments. However, the two bulky, nonpolar 2-ethylhexyl chains dominate a large portion of the molecular structure, imparting a significant hydrophobic character.[2] This dual nature means that its solubility will be highest in solvents that can effectively interact with both the polar anhydride core and the nonpolar alkyl chains.

Key Molecular Characteristics of this compound:

-

Polar Anhydride Group: The C=O bonds are polar, creating a region of negative charge on the oxygen atoms and positive charge on the carbon atoms. This allows for dipole-dipole interactions with polar solvent molecules.

-

Nonpolar Alkyl Chains: The two C8 alkyl chains are nonpolar and will primarily interact through van der Waals forces (specifically, London dispersion forces) with nonpolar solvent molecules.

-

Hydrogen Bond Acceptor: The carbonyl oxygens can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents like alcohols. However, the steric hindrance from the bulky alkyl groups may limit this interaction.

-

Aprotic Nature: The molecule itself does not have any hydrogen atoms bonded to highly electronegative atoms, so it cannot act as a hydrogen bond donor.

Predictive Solubility of this compound

While precise quantitative solubility data for this compound is not extensively published, we can construct a predictive framework based on the principles of "like dissolves like" and the known properties of common organic solvents. The following table categorizes solvents by their class and predicts the solubility of this compound.

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Aprotic Polar | Acetone | High / Miscible | The polarity of acetone's carbonyl group interacts favorably with the anhydride group, while its small alkyl groups have some affinity for the nonpolar chains. |

| Ethyl Acetate | High / Miscible | Similar to acetone, the ester functional group provides polarity to interact with the anhydride, and the overall molecule has a good balance of polar and nonpolar character. | |

| Acetonitrile | Moderate to High | A highly polar solvent that can interact with the anhydride group, though its smaller size may lead to less effective interaction with the large alkyl chains compared to acetone or ethyl acetate. | |

| Tetrahydrofuran (THF) | High / Miscible | The ether oxygen provides some polarity, and the cyclic alkyl structure can effectively solvate the nonpolar chains of the anhydride. | |

| Dichloromethane (DCM) | High / Miscible | A polar aprotic solvent that is a good general solvent for many organic compounds. Its polarity is sufficient to interact with the anhydride group. | |

| Protic Polar | Methanol | Moderate to High | Can act as a hydrogen bond donor to the carbonyl oxygens of the anhydride. However, the high polarity of methanol may not be ideal for solvating the long alkyl chains. Potential for slow reaction (solvolysis) to form methyl 2-ethylhexanoate. |

| Ethanol | High | Offers a better balance of polarity and nonpolar character compared to methanol, making it more effective at solvating both parts of the anhydride molecule. Potential for slow solvolysis. | |

| Nonpolar | Toluene | High / Miscible | The aromatic ring of toluene provides sufficient polarizability to interact with the anhydride group, while its nonpolar nature is ideal for solvating the alkyl chains. |

| Hexane | Moderate to High | As a nonpolar alkane, hexane will readily solvate the 2-ethylhexyl chains. The anhydride group's polarity might limit miscibility in all proportions, but high solubility is expected. | |

| Diethyl Ether | High / Miscible | A relatively nonpolar solvent with a slight dipole moment that can interact with the anhydride group. The ethyl groups are effective at solvating the alkyl chains. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The absence of comprehensive published data necessitates a reliable experimental method to determine the solubility of this compound in a specific solvent of interest. The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a substance.[3][4][5][6]

Principle

An excess amount of the solute (this compound) is mixed with the solvent and agitated at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solute, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (purity ≥95%)

-

Selected organic solvent (analytical or HPLC grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with PTFE-lined caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with FID, UV-Vis Spectrophotometer, or Refractometer)

Step-by-Step Methodology

-

Preparation of Solvent: Ensure the solvent is of high purity to avoid interferences in the analytical determination.

-

Sample Preparation:

-

Add a known volume of the selected solvent to several glass vials.

-

To each vial, add an excess of this compound. A visible excess of the anhydride should be present at the bottom of the vial to ensure a saturated solution is formed.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to confirm that the concentration in the solvent is no longer increasing.

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved anhydride to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible 0.45 µm syringe filter into a clean vial. This step is crucial to remove any micro-droplets of undissolved anhydride.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

-

Analyze the filtered saturated solution and the calibration standards using a pre-validated analytical method.

-

Gas Chromatography (GC): This is often the preferred method due to its specificity and sensitivity. A GC equipped with a Flame Ionization Detector (FID) is suitable. The concentration of the anhydride in the sample can be determined from the calibration curve.[7][8][9][10][11]

-

UV-Vis Spectrophotometry: If the anhydride has a suitable chromophore and the solvent does not absorb in the same region, this method can be used. A calibration curve of absorbance versus concentration would be required.[12][13]

-

Refractive Index: For binary systems, a change in refractive index is proportional to the concentration of the solute. A calibration curve of refractive index versus concentration can be constructed.[14][15][16][17][18]

-

-

Data Analysis:

-

From the calibration curve, determine the concentration of this compound in the filtered saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Self-Validating System and Causality

-

Why an excess of solute? To ensure that the solvent is fully saturated with the solute at the given temperature, establishing a true thermodynamic equilibrium.

-

Why temperature control? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.

-

Why extended equilibration time? To ensure that the system has reached a true equilibrium. Taking samples at multiple time points (e.g., 24 and 48 hours) and finding no significant change in concentration confirms that equilibrium has been achieved.

-

Why filtration? To remove any undissolved micro-droplets that could lead to an overestimation of the solubility. The filter material must be chosen carefully to ensure it does not absorb the solute or leach extractables into the sample.

Visualization of the Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the quantitative determination of solubility.

Safety and Handling Considerations

This compound is a corrosive substance that can cause severe skin burns and eye damage.[19] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

While a comprehensive public database of quantitative solubility data for this compound is limited, a strong predictive understanding can be achieved through the application of fundamental chemical principles. This guide has provided a theoretical framework for this prediction and, more importantly, a detailed, actionable protocol for researchers to determine precise solubility values in their solvents of choice. By adhering to the rigorous experimental design outlined, scientists and developers can ensure the accuracy and reproducibility of their solubility data, leading to more robust and optimized chemical processes.

References

-

Frontiers. (2022, March 24). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Retrieved from [Link]

-

Wikipedia. 2-Ethylhexanoic acid. Retrieved from [Link]

-

PubChem. 2-Ethylhexanoic Acid. Retrieved from [Link]

-

Carl ROTH. This compound, 10 g, CAS No. 36765-89-6. Retrieved from [Link]

-

Rudolph Research Analytical. Measuring Refractive Index or Refractometry. Retrieved from [Link]

-

ResearchGate. (2008). Gas-chromatographic determination of carboxylic acid anhydrides in oxidation products of alcohols and other organic compounds. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Abbott, S. HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

ResearchGate. (2019, September 21). Hydrolysis of acetic anhydride: In situ, real-time monitoring using NIR and UV–Vis spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). UV-Visible Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2007, May 24). Hansen Solubility Parameters: A User's Handbook. Retrieved from [Link]

-

Chemistry Online @ UTSC. Refractive Index Theory. Retrieved from [Link]

-

Rasayan Journal of Chemistry. DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATURATED POLYESTER RESINS. Retrieved from [Link]

-

BioAssay Systems. Shake Flask Method Summary. Retrieved from [Link]

-

Pure. (2009, September 7). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

-

University of Colorado Boulder. Refractive Index. Retrieved from [Link]

-

IUCLID. E.4.10. [4.9] Solubility in organic solvents / fat solubility. Retrieved from [Link]

-

Park, K. (2000). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]

-

YouTube. (2024, July 2). UV–Vis Spectroscopy: Determining Unknown Concentration Using Excel (Calibration Curve Method). Retrieved from [Link]

-

MSU Chemistry. UV-Visible Spectroscopy. Retrieved from [Link]

- Google Patents. CN110441458A - The gas chromatography analysis method of each substance in a kind of detection phthalic anhydride.

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

European Commission's Food Safety. (2012, October 2). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

ACS Omega. Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

-

e-journal UPI. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved from [Link]

-

OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

Lund University Research Portal. Determination of cyclic organic acid anhydrides in air using gas chromatography .2. Sampling and determination of hexahydrophthalic anhydride, methylhexahydrophthalic anhydride, tetrahydrophthalic anhydride and octenylsuccinic anhydride. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 10: Refractive Index. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 11). 2.5: Intermolecular Forces and Solubilities. Retrieved from [Link]

-

NIH. Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

YouTube. (2019, October 30). Introduction to the Hansen Solubility Parameters 5381 2019. Retrieved from [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

OSHA. Acetic Anhydride. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CAS 36765-89-6: Hexanoic acid, 2-ethyl-, 1,1′-anhydride [cymitquimica.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. CN110441458A - The gas chromatography analysis method of each substance in a kind of detection phthalic anhydride - Google Patents [patents.google.com]

- 10. portal.research.lu.se [portal.research.lu.se]

- 11. osha.gov [osha.gov]

- 12. youtube.com [youtube.com]

- 13. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 14. rudolphresearch.com [rudolphresearch.com]

- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 16. faculty.weber.edu [faculty.weber.edu]

- 17. Concentration determination by means of refractive index | Anton Paar Wiki [wiki.anton-paar.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. This compound, 10 g, CAS No. 36765-89-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

A Senior Application Scientist's Technical Guide to 2-Ethylhexanoic Anhydride

Introduction: Unveiling a Versatile Acylating Agent

For the discerning researcher in organic synthesis and drug development, 2-Ethylhexanoic anhydride (CAS No. 36765-89-6) presents itself as a reagent of significant interest. While its parent, 2-Ethylhexanoic acid, is widely recognized for its role in creating lipophilic metal salts and modifying active pharmaceutical ingredients (APIs), the anhydride offers a heightened level of reactivity, making it a powerful tool for acylation reactions.[1] Its branched, eight-carbon alkyl chains impart unique solubility characteristics and steric influences, providing a distinct advantage in the synthesis of complex molecules and prodrugs.[1]

This guide provides an in-depth exploration of this compound, from its fundamental properties to its practical applications in the laboratory, with a particular focus on its relevance to the pharmaceutical sciences. We will delve into the causality behind its reactivity, provide actionable protocols, and offer insights grounded in years of field-proven experience.

Core Molecular and Physical Characteristics

This compound is a symmetrical anhydride derived from two molecules of 2-Ethylhexanoic acid. Its molecular structure is key to its function, providing two electrophilic carbonyl centers susceptible to nucleophilic attack.

Molecular Formula: C₁₆H₃₀O₃[2][3]

The physical properties of this oily liquid are critical for its handling, storage, and use in various solvent systems. It is generally soluble in organic solvents, with limited solubility in water, a direct consequence of its hydrophobic nature.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 270.41 g/mol | [2][3] |

| Appearance | Clear, colorless to pale yellow oily liquid | [2][3] |

| Odor | Distinctive fatty odor | [3] |

| Density | ~0.9909 g/cm³ | [2] |

| Boiling Point | 163 °C at 16 mmHg | [2] |

| Refractive Index | ~1.4335 - 1.4355 | [2] |

Synthesis and Chemical Reactivity

Synthesis Pathway

The industrial synthesis of this compound begins with its parent carboxylic acid, which itself is typically produced from propylene via butyraldehyde. The final step involves the dehydration of 2-Ethylhexanoic acid. While various dehydrating agents can be employed, a common laboratory-scale approach for anhydride formation involves reacting the carboxylic acid with a reagent like acetic anhydride, a method demonstrated in the synthesis of anhydride prodrugs of other carboxylic acid-bearing drugs like ibuprofen.

Caption: Synthesis pathway from Propylene to this compound.

Core Reactivity: Nucleophilic Acyl Substitution

The utility of this compound is rooted in its function as an acylating agent. As an anhydride, it is more reactive than the corresponding carboxylic acid, making it an effective acyl donor. The reaction proceeds via a nucleophilic addition-elimination mechanism. A nucleophile (such as an alcohol, amine, or thiol) attacks one of the electrophilic carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of 2-ethylhexanoate as a stable leaving group, and forming the new acylated product.

Caption: Generalized mechanism of Nucleophilic Acyl Substitution.

This enhanced reactivity, compared to the parent acid, allows reactions to proceed under milder conditions, often without the need for strong acid catalysts, which is a significant advantage when dealing with sensitive substrates common in drug development.

Applications in Pharmaceutical Research and Development

The unique combination of a reactive anhydride group and bulky, lipophilic side chains makes this compound a valuable tool for pharmaceutical scientists.

Prodrug Synthesis and API Modification

A primary challenge in drug development is modulating the physicochemical properties of an API to improve its efficacy, stability, or patient compliance. Carboxylic acid moieties on drug molecules can cause local irritation and may be ionized at physiological pH, hindering absorption.

This compound serves as an excellent reagent for creating anhydride prodrugs. By reacting the anhydride with a carboxylic acid-containing drug, a mixed anhydride is formed. This strategy temporarily masks the acidic group, which can reduce irritation and increase lipophilicity, potentially enhancing membrane permeability. The anhydride bond is designed to be hydrolyzed in vivo, releasing the active drug. This approach has been successfully demonstrated for non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, where anhydride formation leads to sustained drug action.[4][5]

Synthesis of Lipophilic Esters and Amides

The 2-ethylhexanoyl group can be introduced into APIs containing hydroxyl or amino functionalities to increase their lipophilicity. This is a common strategy to improve the oral bioavailability of poorly absorbed drugs or to develop long-acting injectable formulations (depot injections). The resulting esters or amides often exhibit slower metabolism and clearance, leading to a prolonged therapeutic effect.

Experimental Protocol: Esterification of a Model Alcohol

This protocol details a representative procedure for the acylation of a primary alcohol using this compound. It is a self-validating system; successful ester formation can be readily confirmed by techniques such as Thin Layer Chromatography (TLC), Infrared (IR) Spectroscopy (disappearance of the alcohol O-H stretch, appearance of the ester C=O stretch), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To synthesize benzyl 2-ethylhexanoate from benzyl alcohol and this compound.

Materials:

-

This compound (≥95%)

-

Benzyl alcohol (≥99%)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzyl alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM (approx. 0.5 M concentration relative to the alcohol).

-

Causality: Pyridine acts as a nucleophilic catalyst and as a base to neutralize the 2-Ethylhexanoic acid byproduct, driving the reaction to completion. Anhydrous conditions are crucial as the anhydride readily hydrolyzes with water.

-

-

Addition of Anhydride: Cool the solution to 0 °C using an ice bath. Add this compound (1.1 eq.) dropwise via a dropping funnel over 15 minutes.

-

Causality: Slow, cooled addition helps to control the exothermic nature of the reaction. A slight excess of the anhydride ensures complete consumption of the limiting alcohol.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Causality: The reaction is typically complete within this timeframe at room temperature. TLC allows for visual confirmation of the consumption of the starting alcohol and the formation of the more nonpolar ester product.

-

-

Workup - Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining anhydride and the 2-Ethylhexanoic acid byproduct.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.

-

Causality: The acid wash removes pyridine, while the bicarbonate wash removes any remaining carboxylic acid. The brine wash removes residual water.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by column chromatography on silica gel if necessary to yield the pure benzyl 2-ethylhexanoate.

Safety and Handling

As a reactive chemical, this compound must be handled with appropriate care. It is corrosive and can cause severe skin burns and eye damage.[6][7][8] It will hydrolyze upon contact with moisture to form 2-Ethylhexanoic acid, which itself is classified as a reproductive toxin that may damage an unborn child.[9][10][11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from sources of moisture and incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is more than just a derivative of its corresponding acid; it is a potent and versatile acylating agent with distinct advantages for the synthesis of complex organic molecules. Its ability to modify APIs, create prodrugs, and introduce lipophilic moieties under relatively mild conditions makes it an invaluable tool for researchers and scientists in the field of drug development. Understanding its core principles of reactivity and handling it with the requisite safety precautions will enable the innovative chemist to fully leverage its synthetic potential.

References

-

This compound, 10 g, CAS No. 36765-89-6. Carl ROTH. [Link]

-

The Importance of 2-Ethylhexanoic Acid in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound. Luminix Health. [Link]

- Synthetic method of 2-ethylhexanoic acid rhodium (II).

-

Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. MDPI. [Link]

-

Safety Data Sheet: 2-Ethylhexanoic acid. Carl ROTH. [Link]

-

This compound, 25 g, CAS No. 36765-89-6. Carl ROTH. [Link]

-

21.5: Chemistry of Acid Anhydrides. Chemistry LibreTexts. [Link]

-

Acylation (A2 Only). Seneca Learning. [Link]

-

Scheme 1. Methods for the synthesis of mixed anhydrides. ResearchGate. [Link]

-

Acylation (Acid Anhydride Reactions). YouTube. [Link]

-

Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. PubMed. [Link]

-

Anhydride Prodrug of Ibuprofen and Acrylic Polymers. PMC - NIH. [Link]

-

Introduction and synthesis of polymeric prodrugs. MedCrave online. [Link]

Sources

- 1. Benign synthesis of 2-ethylhexanoic acid by cytochrome P450cam: enzymatic, crystallographic, and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 36765-89-6 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-ETHYLHEXANOIC ACID | Occupational Safety and Health Administration [osha.gov]

- 7. CN106831399B - Synthetic method of 2-ethylhexanoic acid rhodium (II) - Google Patents [patents.google.com]

- 8. Hexanoic acid, 2-ethyl- (CAS 149-57-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 2-Ethylhexanoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

A Comprehensive Technical Guide to 2-Ethylhexanoic Anhydride: Commercial Availability, Purity, and Application in Drug Development

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Ethylhexanoic anhydride, a key reagent in organic synthesis. This document delves into its commercial availability, purity specifications, and the critical impact of its quality on pharmaceutical development. Drawing from established scientific principles and field-proven insights, this guide offers a practical framework for the selection, analysis, and application of this versatile chemical.

Introduction: The Role of this compound in Modern Synthesis

This compound, with the chemical formula C₁₆H₃₀O₃, is the anhydride derived from 2-ethylhexanoic acid. It is a colorless to pale yellow liquid with a characteristic fatty odor, soluble in organic solvents and sparingly soluble in water.[1] Its branched eight-carbon alkyl chains impart significant lipophilicity, a property that is leveraged in numerous applications, from the synthesis of plasticizers and lubricants to its crucial role as a reagent in the pharmaceutical industry.[1]

In the context of drug development, this compound and its parent acid are indispensable for the synthesis of various Active Pharmaceutical Ingredients (APIs) and excipients.[2] The branched alkyl chain can influence the lipophilicity, bioavailability, and metabolic stability of the resulting drug molecules, offering a valuable tool for medicinal chemists.[2] Furthermore, metal salts of 2-ethylhexanoic acid are widely used as catalysts in polymerization reactions and as driers for coatings.[3] Given its direct incorporation into or influence on the final drug substance, the purity and quality of this compound are of paramount importance.

Commercial Availability and Purity Specifications

This compound is commercially available from a range of chemical suppliers in various quantities, from grams for laboratory research to kilograms for pilot and industrial-scale production.

| Supplier | Available Quantities | Stated Purity | CAS Number |

| Carl ROTH | 10 g, 25 g | ≥95% | 36765-89-6 |

| Luminix Health | 5 g, 10 g, 25 g | - | 36765-89-6 |

| CymitQuimica | Varies | Varies | 36765-89-6 |

| ChemicalBook | Varies | Varies | 36765-89-6 |

Table 1: Commercial Availability of this compound [1][4][5][6]

The most commonly available purity for reagent-grade this compound is ≥95%. However, for pharmaceutical applications, higher purity grades are often required. It is crucial for researchers and drug developers to obtain a Certificate of Analysis (CoA) from the supplier for each batch. The CoA provides detailed information on the purity and the levels of specific impurities.

Synthesis, Impurity Profile, and Impact on Drug Development

A thorough understanding of the synthesis of this compound is fundamental to predicting its potential impurity profile and mitigating any adverse effects on pharmaceutical manufacturing.

Synthesis of this compound

The industrial production of this compound begins with its precursor, 2-ethylhexanoic acid. The acid is typically synthesized from n-butyraldehyde via a multi-step process.[7][8]

Figure 1: Industrial Synthesis of 2-Ethylhexanoic Acid.

The subsequent conversion of 2-ethylhexanoic acid to its anhydride is a dehydration reaction. A common laboratory and potentially industrial method involves the use of a dehydrating agent such as phosphorus pentoxide (P₂O₅).[9][10]

Figure 2: Synthesis of this compound from 2-Ethylhexanoic Acid.

Typical Impurity Profile

Based on the synthetic routes, the following are the most probable impurities in commercial this compound:

-

2-Ethylhexanoic Acid: The most common impurity, resulting from incomplete reaction or hydrolysis of the anhydride upon exposure to moisture.

-

Residual Starting Materials: Traces of 2-ethylhexanal may be present if the oxidation to the acid was incomplete.

-

Catalyst Residues: If catalysts are used in the oxidation or dehydration steps, they may be present in trace amounts.

-

By-products of Side Reactions: The aldol condensation and oxidation steps can lead to the formation of other organic molecules that may persist as impurities.

Impact of Impurities in Pharmaceutical Synthesis

The presence of impurities in this compound can have significant consequences in drug development and manufacturing.[11][12][13]

-

Altered Stoichiometry and Yield: The presence of the parent acid as an impurity alters the effective molar concentration of the anhydride, leading to inaccurate stoichiometry in reactions and potentially lower yields of the desired product.

-

Side Reactions: Impurities can participate in unintended side reactions, leading to the formation of new impurities in the API that can be difficult to separate and may have undesirable pharmacological or toxicological properties.

-

Catalyst Poisoning: In reactions where a catalyst is employed, impurities can act as catalyst poisons, reducing the efficiency and lifetime of the catalyst.

-

Regulatory Scrutiny: Regulatory agencies such as the FDA and EMA have stringent guidelines for the control of impurities in APIs.[11] The presence of uncharacterized or excessive levels of impurities can lead to delays in drug approval or even product recalls.

-

Impact on Physicochemical Properties: Impurities can affect the physical properties of the final API, such as its crystalline form, solubility, and stability.[14]

Analytical Methods for Purity Determination

To ensure the quality of this compound, a robust analytical testing program is essential. The following methods are commonly employed for purity determination and impurity profiling.

Gas Chromatography (GC)

Gas chromatography, particularly with a flame ionization detector (GC-FID), is a powerful technique for assessing the purity of volatile compounds like this compound. It can effectively separate the anhydride from its parent acid and other volatile impurities.

Illustrative GC-FID Protocol for Purity of this compound:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for the analysis of organic acids (e.g., a wax-type or a modified polyethylene glycol column).

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent such as dichloromethane or MTBE.

-

-

Chromatographic Conditions:

-

Column: e.g., DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 270 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Hold at 220 °C for 5 minutes.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injection Volume: 1 µL.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography with ultraviolet (UV) detection is another valuable method for the analysis of this compound, primarily by quantifying the amount of the parent 2-ethylhexanoic acid. Since the anhydride itself does not possess a strong chromophore for UV detection at common wavelengths, the analysis often focuses on the hydrolysis of the anhydride to the acid, which can be detected at low UV wavelengths (around 210-220 nm).

Illustrative HPLC-UV Protocol for the Determination of 2-Ethylhexanoic Acid in this compound:

-

Instrumentation: An HPLC system with a UV detector and a reverse-phase C18 column.

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

-

Add a small amount of acetonitrile to dissolve the sample, and then add a known amount of water to induce hydrolysis of the anhydride to the acid. The mixture can be gently heated to ensure complete hydrolysis.

-

Dilute to volume with the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[15]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to be acidic, e.g., 2.5 with phosphoric acid). The exact ratio should be optimized for good separation. A typical starting point could be 50:50 (v/v).[15]

-

Flow Rate: 1.0 mL/min.[15]

-

Column Temperature: 30 °C.[15]

-

Detection Wavelength: 215 nm.

-

Injection Volume: 10 µL.[15]

-

-

Quantification: The concentration of 2-ethylhexanoic acid is determined by comparing the peak area in the sample chromatogram to that of a known standard of 2-ethylhexanoic acid. This value can then be used to calculate the purity of the original anhydride sample.

Spectroscopic Methods

Spectroscopic techniques are essential for the structural confirmation of this compound and the identification of impurities.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for confirming the presence of the anhydride functional group. The spectrum of this compound will show two characteristic C=O stretching bands in the region of 1820-1800 cm⁻¹ and 1760-1740 cm⁻¹, which is a hallmark of an acid anhydride. The absence of a broad O-H stretching band around 3000 cm⁻¹ would indicate a low level of the parent carboxylic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the structure of the molecule. The chemical shifts and splitting patterns of the protons on the ethyl and hexyl chains can confirm the identity of the compound. The absence of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) is an indicator of high purity.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the anhydride around 170 ppm.

-

Handling and Storage for Purity Preservation

To maintain the purity of this compound, proper handling and storage procedures are critical.

-

Handling: Due to its corrosive nature, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area, preferably in a fume hood.

-

Storage: this compound is sensitive to moisture and will hydrolyze to 2-ethylhexanoic acid. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents, bases, and water.

Conclusion

This compound is a valuable reagent in pharmaceutical research and development. Its commercial availability and the quality of the material, however, require careful consideration. A thorough understanding of its synthesis, potential impurities, and the analytical methods for purity assessment is crucial for ensuring the reproducibility of synthetic procedures and the quality of the final active pharmaceutical ingredient. By implementing the principles and methodologies outlined in this guide, researchers and drug development professionals can confidently source, handle, and utilize this compound, thereby contributing to the development of safe and effective medicines.

References

-

Carl ROTH. This compound, 10 g, CAS No. 36765-89-6 | Research Chemicals. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 2-Ethylhexanoic Acid in Pharmaceutical Manufacturing. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031230). [Link]

-

PubChem. 2-Ethylhexanoic Acid. [Link]

-

SIELC Technologies. Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column. [Link]

-

Wikipedia. 2-Ethylhexanoic acid. [Link]

-

MDPI. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. [Link]

-

Veeprho. Effects of Impurities in Pharmaceuticals. [Link]

-

SGRL. Effects of Impurities in Pharmaceuticals. [Link]

-

Intratec. 2-Ethylhexanoic Acid Production from Butyraldehyde. [Link]

-

China/Asia On Demand (CAOD). Synthesis of 2-Ethylhexanoic Acid by Catalytic Dehydrogenation under Atmospheric Pressure. [Link]

-

Contract Pharma. Impurities in APIs and Their Effects on Products. [Link]

-

Luminix Health. This compound. [Link]

-

MDPI. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. [Link]

-

IMARC Group. 2-Ethylhexanoic Acid Production Cost Analysis 2025 | Plant Setup. [Link]

-

YouTube. Organic Chemistry 2: Anhydride Synthesis (P2O5). [Link]

- Google Patents. CN105092740B - Method for determining 2-ethylhexoic acid in automobile antifreezing solution.

-

Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

-

Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

-

Restek. 2-Ethylhexanoic acid. [Link]

-

Reddit. I followed a scientific paper to replicate a reaction. It failed. Was the paper BS, or did I make a mistake?. [Link]

-

NIST. Hexanoic acid, 2-ethyl-. [Link]

-

SpectraBase. 2-Ethylhexanoic acid - Optional[FTIR] - Spectrum. [Link]

-

RSC Publishing. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester. [Link]

-

PubMed. Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro. [Link]

-

IJRASET. Synthesis of Acetic Anhydride by using Phosphorous Pentoxide, Sodium Acetate and Calcium Chloride as a Catalyst. [Link]

-

ResearchGate. Pharmaceutical Impurities-A Mini-Review. [Link]

-

Wikipedia. Acetic anhydride. [Link]

-

Scribd. 2-Ethylhexanoic Acid Analysis Methods. [Link]

-

AIFA. Carry‐over of impurities from materials for API Synthesis. [Link]

-

Carl ROTH. This compound, 10 g, CAS No. 36765-89-6. [Link]

-

Pharmaguideline. Resolving API Impurity Issues in Drug Development. [Link]

-

US EPA. Hexanoic acid, 2-ethyl-, anhydride - Substance Details. [Link]

-

Semantic Scholar. PHOSPHORUS PENTOXIDE IN ORGANIC SYNTHES1.S - PART 23' SYNTHESIS OF 1,2,3,4-TETRAHYDRO-9-ACRIDINAMINES. [Link]

-

Semantic Scholar. Synthesis of Acetic Anhydride by using Phosphorous Pentoxide, Sodium Acetate and Calcium Chloride as a Catalyst. [Link]

-

SciRP.org. Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID: Headspace (Automatic and Manual) and Liquid-Liquid Extraction (LLE). [Link]

Sources

- 1. CAS 36765-89-6: Hexanoic acid, 2-ethyl-, 1,1′-anhydride [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. ethyl 2-ethylhexanoate(2983-37-1) 1H NMR [m.chemicalbook.com]

- 4. Hexanoic acid, 2-ethyl- [webbook.nist.gov]

- 5. This compound, 10 g, CAS No. 36765-89-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 6. CN1357527A - Production process of 2-ethyl hexanoic acid - Google Patents [patents.google.com]

- 7. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen [mdpi.com]

- 8. cdn.intratec.us [cdn.intratec.us]

- 9. m.youtube.com [m.youtube.com]

- 10. ijraset.com [ijraset.com]

- 11. contractpharma.com [contractpharma.com]

- 12. researchgate.net [researchgate.net]

- 13. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]

- 14. researchgate.net [researchgate.net]

- 15. CN105092740B - Method for determining 2-ethylhexoic acid in automobile antifreezing solution - Google Patents [patents.google.com]

Lipophilicity and steric hindrance of 2-Ethylhexanoic anhydride

An In-Depth Technical Guide to the Lipophilicity and Steric Hindrance of 2-Ethylhexanoic Anhydride

Introduction: The Dual Personality of a Key Synthetic Reagent

This compound (C16H30O3) is a versatile reagent in organic synthesis, prized for a unique combination of physical and chemical properties.[1] Derived from 2-ethylhexanoic acid, a branched-chain carboxylic acid, this anhydride's utility in fields ranging from polymer chemistry to pharmaceutical manufacturing stems directly from two dominant molecular characteristics: its pronounced lipophilicity and significant steric bulk.[2][3] These are not independent features; they are intertwined consequences of its branched, eight-carbon aliphatic structure.

For researchers, scientists, and drug development professionals, a deep understanding of these two properties is paramount. Lipophilicity governs the reagent's solubility, its interaction with non-polar environments, and, critically, the pharmacokinetic profile of derivatives.[4] Simultaneously, its steric hindrance dictates its reactivity, influencing reaction rates, controlling selectivity, and preventing unwanted side reactions.[5] This guide provides a detailed exploration of these core attributes, offering both theoretical grounding and practical methodologies for their assessment and application.

Section 1: Unpacking the Lipophilicity of this compound

Lipophilicity, literally "fat-loving," is arguably the most critical physicochemical property influencing a molecule's journey through biological systems. It dictates solubility, absorption, membrane penetration, and distribution.[6][7] We quantify this property primarily through the partition coefficient (LogP) and the distribution coefficient (LogD).

-

LogP (Partition Coefficient): This is the ratio of the concentration of a neutral compound in a two-phase system of water and a non-polar solvent, typically n-octanol. It is a constant for a given molecule.[8]

LogP = log10([Compound]octanol / [Compound]water)

-

LogD (Distribution Coefficient): This is the ratio of the sum of all forms of a compound (ionized and neutral) in the two phases at a specific pH. For ionizable molecules like the parent 2-ethylhexanoic acid, LogD is a more practical measure of lipophilicity in physiological environments.[6][9] For the anhydride, which is non-ionizable, LogP and LogD are effectively equivalent.

The parent molecule, 2-ethylhexanoic acid, has a reported LogP of 2.64, indicating a significant preference for the lipid phase over the aqueous phase.[10] The formation of the anhydride from two molecules of the acid further amplifies this lipophilicity by removing two polar carboxylic acid groups and increasing the hydrocarbon character relative to the polar anhydride linkage. This high lipophilicity is a key reason for its excellent solubility in nonpolar organic solvents.[1]

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C16H30O3 | [11][12] |

| Molecular Weight | 270.41 g/mol | [11][12] |

| Appearance | Clear, colorless oily liquid | [1][11] |

| Density | ~0.99 g/cm³ | [12] |

| LogP (of parent acid) | 2.64 | [10] |

| Solubility | Soluble in organic solvents, limited in water | [1] |

Experimental Protocol: Determination of LogD by the Shake-Flask Method

This protocol describes a standardized, reliable method for experimentally determining the lipophilicity of a compound like this compound. The choice of the shake-flask method, while traditional, remains the gold standard for its direct measurement of partitioning.[6][13]

Causality Behind Choices:

-

n-Octanol/Water System: This solvent pair is the industry standard because n-octanol's properties (e.g., polarity, hydrogen bonding capability) are believed to effectively mimic the lipid bilayer of biological membranes.

-

Pre-saturation: Saturating each phase with the other before the experiment ensures that the volume of each phase does not change during partitioning due to mutual dissolution, which would alter the final concentration measurements.

-

pH 7.4 Buffer: Using a phosphate-buffered saline (PBS) at pH 7.4 simulates physiological conditions, making the resulting LogD value highly relevant for drug development applications.[13]

-

HPLC Analysis: High-Performance Liquid Chromatography is chosen for its high sensitivity and specificity in quantifying the analyte's concentration in each phase, even at low levels.

Step-by-Step Methodology:

-

Preparation of Phases:

-

Mix equal volumes of n-octanol and PBS (pH 7.4).

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the mixture to stand and separate completely in a separatory funnel. Drain each phase into separate, sealed containers.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in n-octanol at a known concentration (e.g., 1 mg/mL).

-

-

Partitioning Experiment:

-

In a glass vial, combine 5 mL of the pre-saturated PBS with 5 mL of the pre-saturated n-octanol containing the analyte.

-

Agitate the vial on a mechanical shaker at a constant, gentle speed for 1-2 hours at a controlled temperature (e.g., 25°C) to allow equilibrium to be reached.

-

Centrifuge the vial at low speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from the aqueous (PBS) phase and the organic (n-octanol) phase.

-

Dilute each aliquot appropriately.

-

Determine the concentration of the anhydride in each phase using a validated HPLC method with UV detection.

-

-

Calculation:

-

Calculate the LogD using the formula: LogD = log10([Concentration in Octanol] / [Concentration in PBS]).

-

Mandatory Visualization: LogD Determination Workflow

Caption: Workflow for the experimental determination of LogD using the shake-flask method.

Section 2: Decoding the Steric Hindrance of this compound

Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction.[5][14] It arises from the fact that atoms occupy space, and overlapping electron clouds lead to repulsive forces, raising the energy of the transition state and thus slowing the reaction.[15] For this compound, steric hindrance is not a subtle feature; it is a defining characteristic that dictates its chemical behavior.

The source of this significant steric bulk is the branching at the alpha-carbon (the carbon adjacent to the carbonyl group). The presence of an ethyl group at this position, combined with the butyl chain, creates a congested environment around the reactive anhydride center. When two such moieties are joined, the resulting molecule is substantially crowded.

Impact on Reactivity and Selectivity:

-

Controlled Acylation: In acylation reactions, this steric bulk makes the anhydride less reactive than smaller, linear anhydrides like acetic anhydride. This can be a significant advantage, as it allows for more controlled and selective reactions, often avoiding over-acylation or reactions with less accessible functional groups.[5] The nucleophile's approach to the electrophilic carbonyl carbon is physically obstructed, requiring more forcing conditions or longer reaction times.[2]

-

Base Strength Modulation: The steric hindrance of the corresponding 2-ethylhexanoate anion influences its basicity and nucleophilicity. While a reasonably strong base, its bulky nature makes it a poor nucleophile, a property exploited in certain elimination reactions where it can deprotonate a substrate without engaging in unwanted nucleophilic substitution (SN2) reactions.

Quantifying Steric Effects:

While often discussed qualitatively, steric effects can be quantified using various experimental and computational parameters.

-

Taft Steric Parameters (Es): Derived from the rates of acid-catalyzed ester hydrolysis, Es values provide a quantitative measure of the steric effect of a substituent. While a specific value for the entire anhydride is not common, the principle of comparing reaction rates to a standard provides a robust experimental basis for assessment.[16]

-

Computational Modeling (Sterimol Parameters): Modern computational chemistry offers powerful tools to quantify steric bulk. Sterimol parameters (L, B1, B5), for instance, model the dimensions of a substituent along specific axes, providing a multi-dimensional view of its shape and size.[17][18] Such calculations can precisely model the congested environment around the anhydride's carbonyl carbons. These computational workflows provide quantitative insights that can be used in structure-activity relationship models.[19]

Mandatory Visualization: Molecular Structure and Steric Hindrance

Caption: Steric hindrance in this compound due to bulky alkyl groups at the α-carbons.

Conclusion: A Symbiotic Relationship Driving Utility

The lipophilicity and steric hindrance of this compound are not merely incidental properties; they are the core drivers of its synthetic utility. Its high lipophilicity ensures solubility in the non-polar solvents common in organic synthesis and makes its derivatives valuable as oil-soluble metal catalysts or as precursors for APIs where membrane permeability is desired.[3][20] Concurrently, its significant steric bulk provides a level of kinetic control over its reactivity, allowing for selective transformations that might be difficult with smaller, more reactive reagents. For the modern researcher, appreciating this interplay is key to leveraging this compound to its fullest potential, designing more efficient synthetic routes and developing novel molecules with tailored physicochemical properties.

References

- White, D. P., Anthony, J. C., & Oyefeso, A. O. (1999). Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. Journal of Organic Chemistry.

-

Quantitative expression for steric hindrance . Chemistry Stack Exchange. (2017). [Link]

-

How to measure steric hindrance . Quora. (2014). [Link]

-

This compound . Luminix Health. [Link]

-

Brethomé, A., Fletcher, S. P., & Paton, R. (2018). Conformational Effects on Physical-Organic Descriptors – the Case of Sterimol Steric Parameters . ChemRxiv. [Link]

-

Mroz, A. G., et al. (2023). Computational workflow for steric assessment using the electric field-derived size . arXiv. [Link]

-

Brethomé, A., Fletcher, S. P., & Paton, R. S. (2019). Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters . ACS Catalysis. [Link]

-

Computational Chemistry: calculation of sterical effects . Chemistry Stack Exchange. (2016). [Link]

-

Synthetic Applications of 2-Ethylhexanoic Acid Derived Reagents . ResearchGate. (2010). [Link]

-

The Importance of 2-Ethylhexanoic Acid in Pharmaceutical Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Steric effects . Wikipedia. [Link]

-

2-ethylhexanoic Acid . Isatis. [Link]

-

Szymańska, A., et al. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen . MDPI. [Link]

-

2-Ethylhexanoic Acid . PubChem, National Center for Biotechnology Information. [Link]

-

2-Ethylhexanoic acid . Wikipedia. [Link]

-

Zúñiga-Gutiérrez, C. Y., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Molecules. [Link]

-

Steric Hindrance Effect | Definition, Factors & Examples . Study.com. [Link]

-

2-ETHYLHEXANOIC ACID . Ataman Kimya. [Link]

-

Loida, P. J., et al. (2001). Benign synthesis of 2-ethylhexanoic acid by cytochrome P450cam: enzymatic, crystallographic, and theoretical studies . Biochemistry. [Link]

-

LogD . Cambridge MedChem Consulting. (2019). [Link]

-

LogP and logD calculations . Chemaxon Docs. [Link]

-

Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery . Medicinal Chemistry. [Link]

-

This compound, 10 g, CAS No. 36765-89-6 . Carl ROTH. [Link]

-

Synthesis and reactions of 2 with ethanoic anhydride and methanoic acid under diverse conditions . ResearchGate. (2023). [Link]

-

Steric Hindrance in SN2 and SN1 Reactions . Chemistry Steps. [Link]

-

Komsta, Ł., et al. (2022). Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds . Molecules. [Link]

-

Video: Steric Hindrance Effect | Definition, Factors & Examples . Study.com. [Link]

-

Barbato, F., et al. (2019). Lipophilicity in drug design: an overview of lipophilicity descriptors in 3D-QSAR studies . Future Medicinal Chemistry. [Link]

-

Steric hindrance . Khan Academy via YouTube. (2013). [Link]

-

steric hindrance effect: Topics by Science.gov . Science.gov. [Link]

-

Flieger, J. (2018). Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases . Molecules. [Link]

-

Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro . PubMed. [Link]

Sources

- 1. CAS 36765-89-6: Hexanoic acid, 2-ethyl-, 1,1′-anhydride [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Lipophilicity in drug design: an overview of lipophilicity descriptors in 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steric effects - Wikipedia [en.wikipedia.org]

- 6. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.chemaxon.com [docs.chemaxon.com]

- 9. enamine.net [enamine.net]

- 10. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 36765-89-6 [m.chemicalbook.com]

- 12. luminixhealth.com [luminixhealth.com]

- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]

- 15. quora.com [quora.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. Sci-Hub. Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters / ACS Catalysis, 2019 [sci-hub.sg]

- 20. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]

The Strategic Advantage of 2-Ethylhexanoic Anhydride in the Synthesis of High-Purity Metal Catalysts: A Technical Guide for Researchers and Pharmaceutical Scientists

Foreword: Beyond the Carboxylic Acid – Unlocking the Potential of Anhydrides in Catalysis

In the pursuit of novel therapeutics and efficient chemical transformations, the role of the catalyst is paramount. For researchers and drug development professionals, the ability to synthesize highly active, selective, and pure metal catalysts is a critical determinant of success. While metal salts of 2-ethylhexanoic acid are widely recognized as versatile catalysts, this guide delves into the distinct advantages and practical applications of its more reactive counterpart: 2-ethylhexanoic anhydride . We will explore the fundamental chemistry, detailed synthesis protocols, and key applications of metal catalysts derived from this precursor, with a particular focus on their relevance in the pharmaceutical industry. This document is structured to provide not just procedural instructions, but also the underlying scientific rationale to empower researchers in their experimental design and execution.